An In-Depth Technical Guide to Fmoc-cis-4-aminocyclohexane Acetic Acid
An In-Depth Technical Guide to Fmoc-cis-4-aminocyclohexane Acetic Acid
Abstract: This technical guide provides a comprehensive overview of Fmoc-cis-4-aminocyclohexane acetic acid, a non-canonical β-amino acid building block essential for modern peptidomimetic design and drug discovery. We will delve into its core chemical properties, explore the strategic importance of its rigid cis-conformation, and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage constrained amino acid analogues to enhance the structural stability, bioactivity, and pharmacokinetic profiles of novel peptide-based therapeutics.
Core Physicochemical Properties
Fmoc-cis-4-aminocyclohexane acetic acid is a synthetic amino acid derivative widely used as a building block in peptide synthesis.[1][2] The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for the iterative nature of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] Its defining feature is the saturated cyclohexane ring, which imparts a rigid, defined conformation upon the molecules it is incorporated into.
The fundamental physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1217675-84-7 | [4][5] |
| Molecular Formula | C₂₃H₂₅NO₄ | [4][6] |
| Molecular Weight | 379.45 g/mol | [4] |
| Appearance | White powder | [1] |
| Purity | ≥98.0% (by HPLC) | |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [7] |
| Key Functional Groups | Fmoc protecting group, Carboxylic acid | |
| Primary Application | Fmoc solid-phase peptide synthesis | [2] |
The Stereochemical Advantage: Role of the cis-Cyclohexane Scaffold
The decision to incorporate a non-canonical amino acid like Fmoc-cis-4-aminocyclohexane acetic acid is a strategic choice driven by the desire to control and constrain the three-dimensional structure of a peptide.[8] Natural peptides are often highly flexible, which can lead to poor receptor selectivity and rapid degradation by proteases.[9] Introducing rigid structural elements is a cornerstone of peptidomimetic design, aiming to overcome these limitations.[10]
Causality Behind Experimental Choice:
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Conformational Rigidity: The cyclohexane ring is a saturated carbocycle that locks the backbone of the peptide into a more defined geometry compared to a linear aliphatic chain. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and activity.[8][10]
-
Induction of Secondary Structures: The specific cis stereochemistry of the substituents on the cyclohexane ring forces the peptide chain to adopt specific turn or loop conformations. Such structures are often critical for molecular recognition and biological function.[11] This contrasts with the trans isomer, which would induce a more linear, extended conformation.
-
Enhanced Proteolytic Stability: Natural proteases have evolved to recognize and cleave peptide bonds between L-α-amino acids. The unique shape and β-amino acid character of the aminocyclohexane acetic acid moiety are sterically non-cognate for these enzymes, significantly increasing the metabolic half-life of the resulting peptide in biological systems.[9]
-
Improved Pharmacokinetics: By modifying the peptide backbone, researchers can fine-tune properties such as solubility and membrane permeability, which are critical for developing orally bioavailable drugs.[12]
The incorporation of such building blocks allows for the rational design of peptide analogues with superior therapeutic profiles, including higher potency, selectivity, and stability.[9][11]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-cis-4-aminocyclohexane acetic acid is its incorporation into a growing peptide chain using standard Fmoc-SPPS protocols.[13] The process involves two key steps: the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, followed by the coupling of the new Fmoc-protected amino acid.
Detailed Protocol: Incorporation of Fmoc-cis-4-aminocyclohexane acetic acid
This protocol outlines a self-validating methodology for the manual coupling of Fmoc-cis-4-aminocyclohexane acetic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group (swollen in DMF)
-
Fmoc-cis-4-aminocyclohexane acetic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Isopropyl Alcohol (IPA)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
SPPS reaction vessel
Methodology:
Step 1: N-terminal Fmoc Deprotection (Exposing the Amine)
-
To the swollen peptide-resin, add the 20% piperidine in DMF solution (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5 minutes. Drain the solution.[14]
-
Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[14][15]
-
Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3x)
-
IPA (3x)
-
DCM (3x)
-
DMF (3x)[14]
-
-
Self-Validation: Perform a colorimetric test (e.g., Kaiser or Chloranil test) to confirm the presence of a free primary amine. A positive result (e.g., blue for Kaiser test) validates the completion of the deprotection step.
Step 2: Amino Acid Activation and Coupling
-
In a separate vial, dissolve Fmoc-cis-4-aminocyclohexane acetic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[15]
-
Add DIPEA (6-10 equivalents) to the solution. The solution will typically change color, indicating the formation of the activated OAt-ester.[15]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin from Step 1.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The coupling of sterically hindered amino acids may require extended reaction times.
-
Self-Validation: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a colorimetric test (e.g., Kaiser test). A negative result (e.g., colorless/yellow beads) indicates that all free amines have been consumed and the coupling reaction is complete. If the test is positive, the coupling step should be repeated.
-
Once coupling is complete, drain the reaction solution and wash the peptidyl-resin thoroughly with DMF (5-7 times) to remove excess reagents.[15] The resin is now ready for the next deprotection and coupling cycle.
Visualization of Structure and Synthesis
Diagrams provide a clear visual representation of both the molecular structure and the experimental workflow.
Chemical Structure
Caption: Structure of Fmoc-cis-4-aminocyclohexane acetic acid.
SPPS Workflow Diagram
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Fmoc-cis-4-aminocyclohexane acetic acid is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its rigid, non-natural structure provides a reliable method for introducing conformational constraints, leading to peptides with enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties. The well-established protocols for its incorporation via Fmoc-SPPS make it an accessible and indispensable tool for researchers and developers in the field of peptide-based therapeutics.
References
-
Fmoc-cis-4-aminocyclohexane acetic acid|1217675-84-7. (n.d.). Angene Chemical. Retrieved January 16, 2026, from [Link]
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FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. (2024, April 9). ChemBK. Retrieved January 16, 2026, from [Link]
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Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. (n.d.). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]
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Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
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Fmoc-cis-4-aminocyclohexane carboxylic acid | CAS 147900-45-6. (n.d.). P212121 Store. Retrieved January 16, 2026, from [Link]
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de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4705. Retrieved from [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-594. Retrieved from [Link]
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Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. (2004). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews, 16(02), 271–291. Retrieved from [Link]
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Role of peptidomimetics for new drug discovery. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
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Therapeutic importance of peptidomimetics in medicinal chemistry. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 1-8. Retrieved from [Link]
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